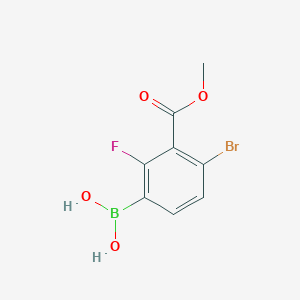

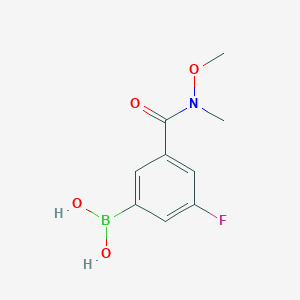

(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid

Vue d'ensemble

Description

(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BFNO4 and its molecular weight is 227 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Self-Assembly and Compound Recognition

Research has revealed that fluoroalkylated end-capped oligomers can recognize and selectively transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. These aggregates exhibit a unique ability to differentiate between hydrophilic compounds, showcasing potential for applications in selective substance detection and extraction (Sawada et al., 2000).

Synthesis and Chemical Transformations

A scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This transformation demonstrates the compound's utility in facilitating the synthesis of complex organic molecules, broadening its application in drug discovery and material science (Szumigala et al., 2004).

Pharmacological Aspects

The compound has also been investigated in the context of pharmacological applications. For example, derivatives synthesized through Suzuki cross-coupling reactions have shown potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities, highlighting the possibility of developing new therapeutic agents based on this chemical structure (Ikram et al., 2015).

Material Science and Sensor Development

In the realm of material science and sensor development, the compound's derivatives have been explored for their antiproliferative and proapoptotic properties, particularly in cancer research. Simple phenylboronic acid and benzoxaborole derivatives have been identified as highly promising for experimental oncology, offering a new class of anticancer agents with specific cell cycle modulatory effects (Psurski et al., 2018).

Spectroscopy and Surface Studies

Spectroscopic studies have further elucidated the adsorption mechanism of phenylboronic acids, including fluoro and formyl analogues. These studies provide insight into how the type and position of substituents influence the geometry of these compounds on surfaces, crucial for developing sensors and coatings with tailored properties (Piergies et al., 2013).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which boronic acids participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, it’s plausible that this compound could affect various biochemical pathways depending on the context of its use.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Given its potential involvement in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of boronic acids, which in turn can influence their reactivity . Additionally, temperature and the presence of other reactive species can also impact the stability and reactivity of this compound .

Propriétés

IUPAC Name |

[3-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSBAHYEQPZQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N(C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

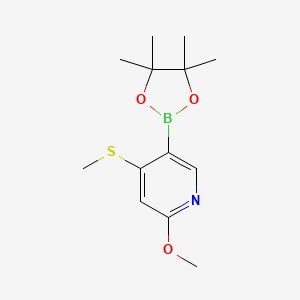

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

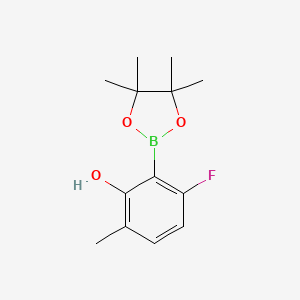

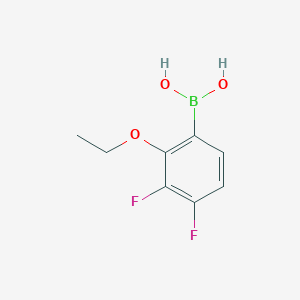

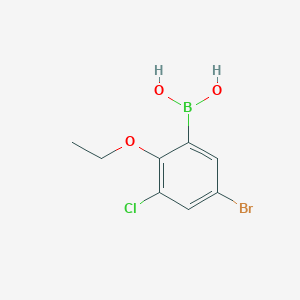

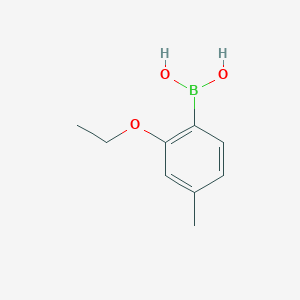

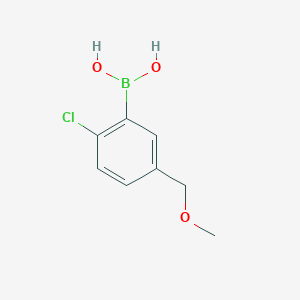

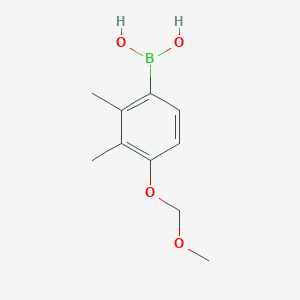

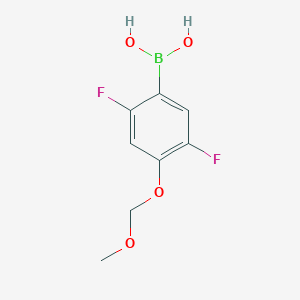

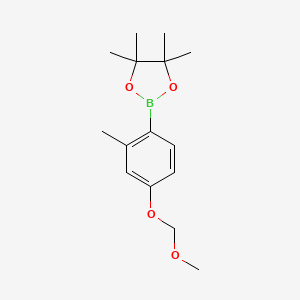

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.